(2-Azabicyclo[2.2.1]heptan-1-yl)methanol

basicity salt formation reactivity

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol (CAS 1785333-54-1) is a bridged bicyclic amine featuring a primary alcohol substituent at the bridgehead (1-position) of the 2-azabicyclo[2.2.1]heptane scaffold. This scaffold imposes conformational restriction, reducing the degrees of rotational freedom compared to monocyclic amines such as piperidine or pyrrolidine, a concept widely exploited in drug discovery to enhance target selectivity and pharmacological profiles.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 1785333-54-1
Cat. No. B3246502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
CAS1785333-54-1
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESC1CC2(CC1CN2)CO
InChIInChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)4-8-7/h6,8-9H,1-5H2
InChIKeyFNUPMUAERHXXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol (CAS 1785333-54-1): A Conformationally Restricted Bicyclic Building Block for Medicinal Chemistry & Fragment-Based Discovery


(2-Azabicyclo[2.2.1]heptan-1-yl)methanol (CAS 1785333-54-1) is a bridged bicyclic amine featuring a primary alcohol substituent at the bridgehead (1-position) of the 2-azabicyclo[2.2.1]heptane scaffold. This scaffold imposes conformational restriction, reducing the degrees of rotational freedom compared to monocyclic amines such as piperidine or pyrrolidine, a concept widely exploited in drug discovery to enhance target selectivity and pharmacological profiles [1]. The compound is commercially available from major research chemical suppliers (e.g., Sigma-Aldrich/Enamine) in purities of ≥95–98%, typically as a powder, and serves as a versatile intermediate for generating libraries of N-functionalized or O-derivatized bicyclic amines.

Why (2-Azabicyclo[2.2.1]heptan-1-yl)methanol Cannot Be Replaced by Other 2-Azabicyclo[2.2.1]heptane Alcohols or Monocyclic Amino Alcohols


Direct head-to-head literature on the title compound is scarce; consequently, substitution assessments rely on physicochemical reasoning and class-level comparisons. The 1-hydroxymethyl substitution on the 2-azabicyclo[2.2.1]heptane core produces a primary, achiral alcohol at the sterically constrained bridgehead position, which confers distinct basicity, reactivity, and spatial presentation relative to the common 3-hydroxymethyl regioisomers that feature a secondary, chiral alcohol (e.g., 2-azabicyclo[2.2.1]heptane-3-methanol). These differences are predicted to translate into altered nucleophilicity, hydrogen-bonding capacity, and metabolic susceptibility of derived compounds . Generic substitution with a 3-substituted isomer or a monocyclic amino alcohol (e.g., 4-piperidinemethanol) would likely yield molecules with different lipophilicity, basicity, and target-binding conformations, undermining SAR reproducibility in lead optimization programs.

Quantitative Differentiation Evidence for (2-Azabicyclo[2.2.1]heptan-1-yl)methanol vs. Closest Structural Analogs


Predicted Basicity (pKa) of the Bridged Amine: 1-Hydroxymethyl Derivative Is a Weaker Base Than the 3-Substituted Regioisomer

The predicted pKa of the conjugate acid of (2-azabicyclo[2.2.1]heptan-1-yl)methanol is 15.84±0.10, compared to 15.08±0.10 for the 3-ethyl-substituted 2-azabicyclo[2.2.1]heptane-3-methanol analog. This ~0.76 log unit lower basicity of the 1-substituted isomer indicates a reduced propensity for protonation, which can influence salt formation, chromatographic behavior, and reactivity in acid-catalyzed or nucleophilic reactions .

basicity salt formation reactivity

Boiling Point and Volatility: 1-Hydroxymethyl Derivative Shows Slightly Higher Volatility Than Quinuclidine-4-methanol

The predicted boiling point of (2-azabicyclo[2.2.1]heptan-1-yl)methanol is 210.3±13.0 °C, marginally lower than the 215.3±13.0 °C predicted for the bicyclic tertiary amine alcohol quinuclidine-4-methanol (1-azabicyclo[2.2.2]octane-4-methanol). This difference may facilitate removal of volatile impurities or distillative purification on small scale, though the differences are modest .

volatility purification physical property

Regiochemical Advantage: Primary Bridgehead Alcohol Enables Divergent Functionalization vs. Secondary 3-Hydroxymethyl Analogs

The 1-hydroxymethyl group of the title compound is a primary alcohol situated at the bridgehead, whereas the 3-substituted regioisomer (e.g., 2-azabicyclo[2.2.1]heptane-3-methanol) presents a chiral secondary alcohol. The primary alcohol offers a less sterically hindered, achiral functional handle, facilitating straightforward oxidation to the aldehyde/carboxylic acid or esterification for generating diverse compound arrays. The constitutively constrained scaffold of the target may also yield distinct ADME profiles compared to monocyclic alcohols such as 4-piperidinemethanol [1].

chemical handle library synthesis functionalization

Procurement-Driven Application Scenarios for (2-Azabicyclo[2.2.1]heptan-1-yl)methanol


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Conformationally Restricted, Achiral Amino Alcohol Fragments [REFS-1]

The rigid 2-azabicyclo[2.2.1]heptane core offers reduced conformational entropy relative to flexible monocyclic amines, potentially enhancing binding selectivity, while the primary achiral alcohol minimizes stereochemical variability in fragment libraries, simplifying hit validation and follow-up chemistry [1].

Synthesis of N-Protected 2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid via Alcohol Oxidation for Peptidomimetic Scaffolds [REFS-1]

The primary alcohol can be oxidized to the carboxylic acid, generating 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, a rigid proline analog useful in peptidomimetic drug design, a transformation that is more straightforward than converting the hindered secondary alcohol of the 3-substituted regioisomer [1].

Parallel Library Synthesis via O-Functionalization of the Bridgehead Primary Alcohol [REFS-1]

The primary alcohol handle facilitates rapid O-alkylation, acylation, or sulfonylation to produce diverse compound arrays for high-throughput screening, where the achiral nature avoids diastereomer formation and simplifies purification relative to chiral secondary alcohol building blocks [1].

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